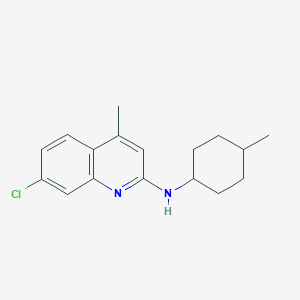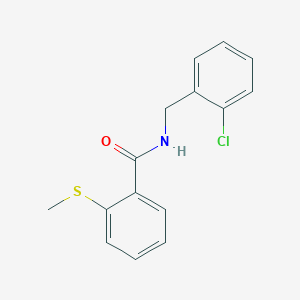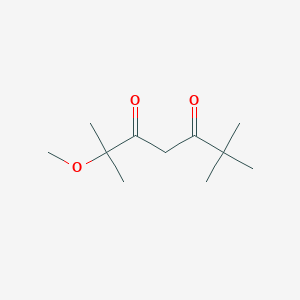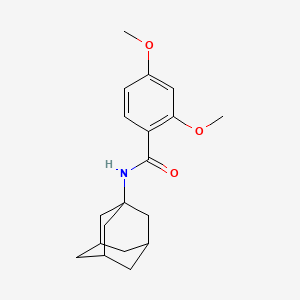
7-chloro-4-methyl-N-(4-methylcyclohexyl)-2-quinolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-4-methyl-N-(4-methylcyclohexyl)-2-quinolinamine is a chemical compound that belongs to the class of quinoline derivatives. It is commonly referred to as TAK-659 and has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In
Mecanismo De Acción
The mechanism of action of 7-chloro-4-methyl-N-(4-methylcyclohexyl)-2-quinolinamine involves the inhibition of BTK, ITK, and TEC kinase. BTK is a key mediator of B-cell receptor signaling, which plays a crucial role in the development and progression of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). ITK is involved in the activation of T-cells, which play a crucial role in the development and progression of autoimmune disorders. TEC kinase is involved in the activation of B-cells and plays a crucial role in the development and progression of various B-cell malignancies. Therefore, the inhibition of these kinases by this compound can potentially lead to the treatment of these diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to be a potent inhibitor of BTK, ITK, and TEC kinase, which leads to the inhibition of B-cell receptor signaling and T-cell activation. This, in turn, leads to the inhibition of the proliferation and survival of cancer cells and the suppression of the immune response in autoimmune disorders. Additionally, this compound has been found to have good oral bioavailability and pharmacokinetic properties, which make it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-chloro-4-methyl-N-(4-methylcyclohexyl)-2-quinolinamine in lab experiments include its potent inhibitory activity against BTK, ITK, and TEC kinase, its good oral bioavailability, and pharmacokinetic properties. However, there are also some limitations to its use in lab experiments. For example, it may have off-target effects on other kinases, which can lead to unwanted side effects. Additionally, its high potency may make it difficult to determine the optimal dose for therapeutic efficacy.
Direcciones Futuras
There are several future directions for the research and development of 7-chloro-4-methyl-N-(4-methylcyclohexyl)-2-quinolinamine. One potential direction is the evaluation of its therapeutic efficacy in combination with other drugs. For example, it has been found to have synergistic effects with other BTK inhibitors in the treatment of CLL. Another potential direction is the evaluation of its therapeutic efficacy in the treatment of other diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to determine the optimal dose and dosing schedule for therapeutic efficacy and to evaluate its long-term safety and toxicity. Overall, this compound shows great promise as a potential therapeutic agent for the treatment of various diseases, and further research is warranted to fully explore its potential.
Métodos De Síntesis
The synthesis of 7-chloro-4-methyl-N-(4-methylcyclohexyl)-2-quinolinamine involves a multi-step process that starts with the reaction of 4-chloro-7-hydroxyquinoline with 4-methylcyclohexanone in the presence of an acid catalyst. The resulting intermediate is then reacted with methylamine to form the desired product. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
7-chloro-4-methyl-N-(4-methylcyclohexyl)-2-quinolinamine has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. These kinases play a crucial role in the development and progression of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Therefore, this compound has been evaluated for its potential therapeutic efficacy in the treatment of these diseases.
Propiedades
IUPAC Name |
7-chloro-4-methyl-N-(4-methylcyclohexyl)quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2/c1-11-3-6-14(7-4-11)19-17-9-12(2)15-8-5-13(18)10-16(15)20-17/h5,8-11,14H,3-4,6-7H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYNWNQTRWUZRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC2=NC3=C(C=CC(=C3)Cl)C(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,3-dimethylbenzene](/img/structure/B5170324.png)
![N-[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide](/img/structure/B5170335.png)

![5,8-dimethoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline](/img/structure/B5170337.png)

![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5170351.png)
![diethyl {[(4-chlorobenzyl)amino]methylene}malonate](/img/structure/B5170357.png)

![2-(2-oxo-1,3-oxazolidin-3-yl)-N-[3-(trifluoromethoxy)benzyl]acetamide](/img/structure/B5170366.png)
![4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-1,2-phenylene diacetate](/img/structure/B5170373.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B5170412.png)
![ethyl N-methyl-N-{[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}glycinate](/img/structure/B5170416.png)
![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-4-fluorobenzamide](/img/structure/B5170417.png)
![1-bromo-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B5170422.png)
